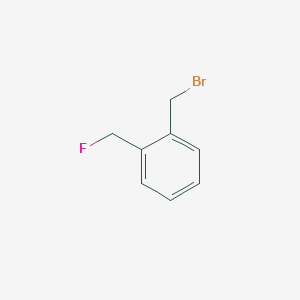

1-(Bromomethyl)-2-(fluoromethyl)benzene

描述

1-(Bromomethyl)-2-(fluoromethyl)benzene is a halogenated aromatic compound featuring both bromomethyl (-CH2Br) and fluoromethyl (-CH2F) substituents on adjacent positions of a benzene ring. This dual functionalization imparts unique reactivity, enabling applications in pharmaceutical synthesis, agrochemicals, and materials science. The bromine atom acts as a superior leaving group, facilitating nucleophilic substitution reactions, while the fluorine atom enhances stability and modulates electronic properties due to its electronegativity .

属性

IUPAC Name |

1-(bromomethyl)-2-(fluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJRLLVWSOVELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101279538 | |

| Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158884-44-7 | |

| Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158884-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-2-(fluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101279538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(fluoromethyl)toluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the benzylic position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product while minimizing by-products.

化学反应分析

Types of Reactions: 1-(Bromomethyl)-2-(fluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2R), leading to the formation of corresponding substituted products.

Oxidation: The compound can be oxidized to form 2-(fluoromethyl)benzaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.

Oxidation: Conducted in acidic or basic aqueous solutions, often at room temperature or slightly elevated temperatures.

Reduction: Performed in anhydrous conditions, usually at low temperatures to prevent side reactions.

Major Products Formed:

Nucleophilic Substitution: Products include 2-(fluoromethyl)benzyl alcohol, 2-(fluoromethyl)benzonitrile, and 2-(fluoromethyl)benzylamine.

Oxidation: The major product is 2-(fluoromethyl)benzaldehyde.

Reduction: The primary product is 2-(fluoromethyl)toluene.

科学研究应用

Chemical Properties and Structure

1-(Bromomethyl)-2-(fluoromethyl)benzene, with the molecular formula , features a bromomethyl group and a fluoromethyl group attached to a benzene ring. Its unique structure contributes to its reactivity and versatility in chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for synthesizing various biologically active compounds.

- Antimicrobial Activity : Research indicates that halogenated compounds, including this one, exhibit significant antimicrobial properties. Studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

- Glucocorticoid Receptor Modulation : Compounds structurally related to this compound have shown promise in modulating glucocorticoid receptors. This modulation is crucial for developing treatments for metabolic disorders such as Cushing's syndrome.

Organic Synthesis

This compound is useful in organic synthesis due to its ability to undergo nucleophilic substitution reactions. The bromomethyl group can be replaced by various nucleophiles, facilitating the formation of diverse organic compounds.

- Synthesis of Complex Molecules : It can serve as an intermediate in synthesizing more complex molecules, including those used in agrochemicals and pharmaceuticals. The presence of both bromine and fluorine enhances its reactivity, making it a valuable precursor in synthetic pathways .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several halogenated compounds, including this compound. Results indicated potent activity against multiple microbial strains, highlighting its potential as an antibiotic candidate.

Study 2: Glucocorticoid Receptor Interaction

In a patent study focusing on glucocorticoid receptor antagonists, related compounds demonstrated significant activity in modulating receptor interactions, which could lead to novel therapeutic approaches for metabolic disorders.

作用机制

The mechanism of action of 1-(bromomethyl)-2-(fluoromethyl)benzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for nucleophilic substitution reactions. The fluoromethyl group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interaction with other molecules.

Molecular Targets and Pathways:

Nucleophilic Substitution: The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new carbon-nucleophile bonds.

Oxidation and Reduction: The compound’s reactivity towards oxidizing and reducing agents allows for the modification of its functional groups, enabling the synthesis of various derivatives with distinct properties.

相似化合物的比较

Structural and Physical Properties

Key structural analogs differ in substituent positions, additional functional groups, or halogen types. The following table summarizes critical

Notes:

Stability and Challenges

- Hydrolytic Sensitivity : Bromomethyl groups are prone to hydrolysis under basic conditions, necessitating anhydrous reaction environments .

- Isomerization Risks : Analogs like 1-(2-bromo-1-fluoroethyl)benzene (CAS 1786-36-3) exhibit Z/E isomerization, complicating purification .

Research Findings and Case Studies

Homologation Reactions

Electron-rich benzyl bromides, such as 1-(bromomethyl)-4-(4-methoxyphenoxy)benzene, undergo C–C bond insertion with diazo compounds to form trifluorodecane derivatives (59–64% yields), highlighting the versatility of bromomethyl groups in carbon-chain elongation .

Gold-Catalyzed Aromatization

1-(Bromomethyl)-2-(phenylethynyl)benzene serves as a substrate for synthesizing polyfunctionalized naphthalenes via gold-catalyzed cyclization, achieving 71% yield .

生物活性

1-(Bromomethyl)-2-(fluoromethyl)benzene, also known as 1-bromo-2-fluorobenzyl bromide, is an organic compound characterized by the presence of both bromine and fluorine substituents on a benzene ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and reactivity.

Structure and Composition

The molecular formula for this compound is . Its structure consists of a benzene ring with a bromomethyl group (-CH2Br) and a fluoromethyl group (-CH2F) attached at the 1 and 2 positions, respectively.

Physical Properties

- Molecular Weight : 215.05 g/mol

- Melting Point : Not extensively documented but typically falls within a range for similar compounds.

- Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research indicates that halogenated compounds, including those with bromine and fluorine substituents, often exhibit significant antimicrobial properties. The presence of these halogens can enhance the lipophilicity of the compound, potentially improving its membrane permeability and biological activity against various pathogens.

- Case Study : A study examining various halogenated benzene derivatives found that compounds similar to this compound displayed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of halogenated compounds have been explored in several studies. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines.

- Research Findings : In vitro studies have shown that certain brominated and fluorinated benzene derivatives can trigger apoptotic pathways in human cancer cell lines, suggesting potential use as anticancer agents. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : The compound may act as a ligand for various receptors, influencing signaling pathways related to growth and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions critical for pathogen survival or cancer cell proliferation .

Summary of Research Findings

常见问题

Q. What are the common synthetic routes for 1-(Bromomethyl)-2-(fluoromethyl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of a fluoromethyl-substituted benzene precursor. For example, bromine (Br₂) with catalysts like Fe or AlBr₃ can achieve selective bromination at the methyl position . Reaction optimization includes controlling temperature (e.g., 55°C in acetonitrile) and using bases like K₂CO₃ to neutralize HBr byproducts . Purification via reverse-phase HPLC or recrystallization is critical for isolating high-purity products .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

- ¹H NMR : Peaks for bromomethyl (-CH₂Br) and fluoromethyl (-CH₂F) groups appear as singlets or triplets (e.g., δ 4.26 for -CH₂Br in related compounds) .

- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- HPLC : For purity assessment, especially when synthesizing derivatives for biological studies .

Q. What safety precautions are essential when handling this compound?

Due to its reactive bromine and potential toxicity:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid skin/eye contact; flush with water for 15+ minutes if exposed .

- Store at 2–8°C in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed in analogs of this compound?

Competing bromination at aromatic vs. aliphatic positions can occur. Strategies include:

- Catalyst selection : AlBr₃ favors electrophilic aromatic substitution, while N-bromosuccinimide (NBS) with light promotes allylic bromination .

- Steric/electronic tuning : Electron-withdrawing groups (e.g., -CF₃) direct bromination to less hindered sites .

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution at the methyl group .

Q. How does the fluoromethyl group influence reactivity in nucleophilic substitution reactions?

The -CH₂F group exhibits both inductive (-I) and steric effects:

- Electron withdrawal : The fluorine atom polarizes the C-Br bond, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols) .

- Steric hindrance : Bulkier nucleophiles may show reduced reactivity due to proximity of the fluoromethyl group .

- Solubility : Fluorine enhances solubility in polar solvents, facilitating reactions in acetonitrile or DMF .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Impurity profiles : Unoptimized purification (e.g., inadequate HPLC gradients) can skew yields .

- Moisture sensitivity : K₂CO₃ or NaHCO₃ must be anhydrous to prevent hydrolysis of intermediates .

- Scale effects : Milligram-scale reactions may fail to replicate literature yields due to heat/mass transfer limitations .

Q. How is this compound applied in materials science or medicinal chemistry?

- Fluorescent probes : Derivatives like 1-(Bromomethyl)-4-(1,2,2-triphenylethenyl)benzene are used in aggregation-induced emission (AIE) systems for bioimaging .

- Pharmaceutical intermediates : It serves as a precursor for inhibitors targeting enzymes like 15-lipoxygenase (15LOX), with modifications to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。